BenchChemオンラインストアへようこそ!

Decitabine Deformyl Impurity

Regulatory Compliance USP-NF Standards Quality Control

Decitabine Deformyl Impurity (CAS 69304-65-0), chemically designated as N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea, is a primary, irreversible degradation product of the antineoplastic agent Decitabine. This compound, with a molecular formula of C7H14N4O4 and a molecular weight of 218.21 g/mol, is a mixture of α/β diastereomers.

Molecular Formula C7H14N4O4
Molecular Weight 218.21 g/mol
CAS No. 69304-65-0
Cat. No. B13415451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine Deformyl Impurity
CAS69304-65-0
Molecular FormulaC7H14N4O4
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1NC(=O)N=C(N)N)CO)O
InChIInChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1
InChIKeyVGUQMXPKKFTIJO-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decitabine Deformyl Impurity (CAS 69304-65-0): Essential Reference Standard for Decitabine Quality Control and Stability Monitoring


Decitabine Deformyl Impurity (CAS 69304-65-0), chemically designated as N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea, is a primary, irreversible degradation product of the antineoplastic agent Decitabine [1]. This compound, with a molecular formula of C7H14N4O4 and a molecular weight of 218.21 g/mol, is a mixture of α/β diastereomers [1]. It is officially listed as Decitabine USP Related Compound F, making it a critical reference standard for pharmacopeial methods and regulatory submissions [2]. Its formation is a key marker of hydrolytic decomposition, directly impacting the stability profiling of Decitabine drug substances and finished products.

Why Generic Substitution Fails: The Irreplaceable Role of Decitabine Deformyl Impurity in Stability Monitoring


Decitabine exhibits a complex, multi-pathway degradation profile involving hydrolytic triazine ring-opening, deformylation, and anomerization . Simply using a generic 'Decitabine impurity standard' or a surrogate marker like the alpha-isomer (which forms via anomerization) is insufficient for rigorous quality control because the Defomyl impurity is the stable, irreversible endpoint of a specific hydrolytic branch [1]. Unlike the reversible intermediate N-(formylamidino)-N'-beta-D-2-deoxyribofuranosylurea, this compound does not equilibrate back to the parent drug, making its concentration a definitive, non-fluctuating marker of cumulative chemical damage during manufacturing, storage, and administration. Interchanging it with other in-class related substances can lead to an inaccurate assessment of product stability and degradation kinetics, potentially underestimating the extent of drug decomposition.

Quantitative Differentiation Evidence for Decitabine Deformyl Impurity (CAS 69304-65-0)


USP Pharmacopeial Designation vs. Non-Compendial Impurities

This compound is definitively listed as 'Decitabine USP Related Compound F', providing an authoritative pharmacopeial identity that is often absent for other key degradation products like N-Formyl Decitabine or the alpha-isomer. This designation mandates its use in official USP-NF tests and assays, offering a clear regulatory compliance pathway that non-compendial impurities cannot fulfill [1][2].

Regulatory Compliance USP-NF Standards Quality Control

Irreversible Deformylation Endpoint vs. Reversible Degradation Intermediates

The degradation pathway shows Decitabine (I) reversibly converts to an N-formyl intermediate (II), which subsequently undergoes rapid, irreversible deformylation to the Decitabine Deformyl Impurity (III). This irreversibility is critical; the concentration of III is a true, cumulative measure of total degradation, unlike intermediate II, which can fluctuate based on equilibrium conditions [1].

Chemical Degradation Pathway Stability Indicating Reaction Mechanism

Degradation Half-life and Quantitative Formation Kinetics at Physiological Conditions

Kinetic studies at physiological conditions (37°C, pH 7.4) demonstrate that Decitabine degrades with a half-life of 10–21 hours, yielding a 'plethora of products' but with the deformyl species as a primary identifiable endpoint [1]. This context allows comparison to related nucleoside analogues; for example, 5-azacytidine decomposes into the same products in alkaline but not neutral solutions, making this specific impurity's tracking vital for decitabine-only formulations [2].

Degradation Kinetics Half-Life Stability Testing

Diastereomeric Mixture Complexity Affecting Analytical Method Specificity

As a commercial mixture of α/β diastereomers, Decitabine Deformyl Impurity presents significant analytical challenges not found with single-isomer impurities like the alpha-Decitabine isomer. Chromatographic methods for this impurity often require specialized HILIC columns to retain and separate these polar species from the parent drug and other process impurities, a development not necessary for the more separable Decitabine and its constitutional isomer .

Diastereomer Separation HILIC Method Validation

High-Value Application Scenarios for Decitabine Deformyl Impurity (CAS 69304-65-0)


Official Reference Standard for ANDA/NDA Regulatory Filings

The USP designation of this compound as Decitabine Related Compound F makes its procurement mandatory for any pharmaceutical company submitting an ANDA or NDA that references the USP monograph. It serves as the primary standard for system suitability tests and for quantifying this specific degradation product in API and finished product release testing, ensuring direct regulatory compliance [1].

Primary Marker in Long-Term and Accelerated Stability Studies

Due to its irreversible formation from the N-formyl intermediate, this impurity is the optimal marker for tracking cumulative degradation in ICH-compliant stability studies (e.g., 25°C/60% RH and 40°C/75% RH). Its concentration directly correlates with the API loss over time, making it the most reliable single impurity for calculating product shelf life through kinetic modeling [1].

System Suitability Compound for High-Specificity HILIC/HPLC Method Validation

The diastereomeric nature of this impurity necessitates advanced chromatographic methods. It is essential for demonstrating method specificity and system suitability during the validation of stability-indicating HPLC or UHPLC methods. Without this reference standard, demonstrating adequate separation of this critical degradation product from the parent drug and other isomers is impossible, thus failing standard ICH Q2(R1) validation requirements [1].

Quote Request

Request a Quote for Decitabine Deformyl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.